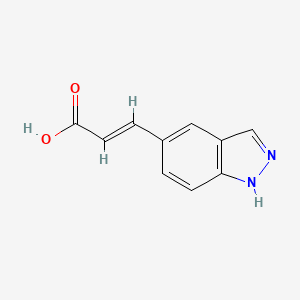
(2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid: is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid typically involves the condensation of an indazole derivative with an appropriate aldehyde or ketone under basic or acidic conditions. Common reagents used in the synthesis include:
- Indazole derivatives
- Aldehydes or ketones
- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
- Reduction: Reduction reactions can lead to the formation of reduced analogs.
- Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry:
- Catalysis: The compound may be used as a ligand in catalytic reactions.
- Material Science: Potential applications in the development of new materials.
Biology:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
- Signal Transduction: Potential role in modulating cellular signaling pathways.
Medicine:
- Drug Development: Exploration as a lead compound for the development of new therapeutic agents.
- Anticancer Activity: Potential anticancer properties due to its ability to interfere with cellular processes.
Industry:
- Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
- Pharmaceutical Manufacturing: Potential applications in the production of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
- Binding to active sites of enzymes: Inhibiting their activity.
- Modulating receptor activity: Affecting signal transduction pathways.
- Interfering with cellular processes: Leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- Indazole derivatives: Compounds with similar indazole core structures.
- (2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid analogs: Compounds with slight modifications to the structure.
Uniqueness:
- Structural Features: Unique combination of indazole and propenoic acid moieties.
- Biological Activity: Distinct biological activities compared to other indazole derivatives.
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(E)-3-(1H-indazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)4-2-7-1-3-9-8(5-7)6-11-12-9/h1-6H,(H,11,12)(H,13,14)/b4-2+ |
Clé InChI |
KLSJUBAUCZPYPM-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC2=C(C=C1/C=C/C(=O)O)C=NN2 |
SMILES canonique |
C1=CC2=C(C=C1C=CC(=O)O)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275519.png)
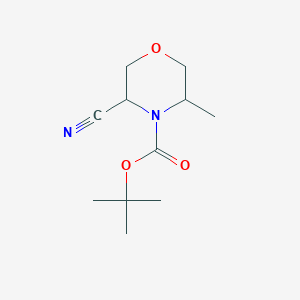
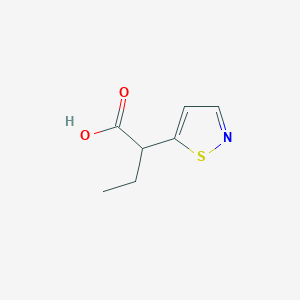

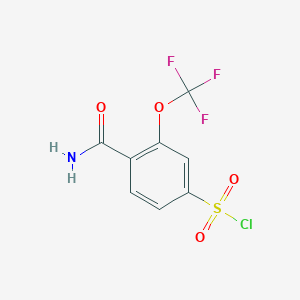
![3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B15275539.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15275544.png)
![{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine](/img/structure/B15275547.png)
![5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275568.png)
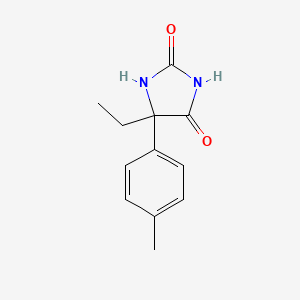
![Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15275578.png)
![6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B15275580.png)
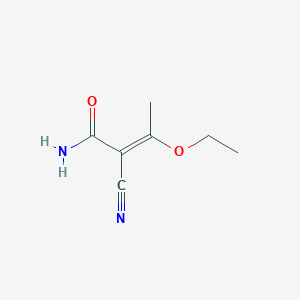
![2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol](/img/structure/B15275597.png)
